

An In-depth Technical Guide to the Role of ATG4B in Autophagy

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Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1] Dysregulation of autophagy is implicated in a variety of human diseases, including cancer and neurodegenerative disorders.[1][2] At the heart of the autophagy machinery lies a family of cysteine proteases known as Autophagy-related 4 (ATG4). Among the four mammalian homologs (ATG4A-D), ATG4B is the most prominent and efficient enzyme responsible for processing members of the ATG8 protein family (including LC3 and GABARAP).[3][4] This guide provides a comprehensive technical overview of the multifaceted role of ATG4B in autophagy, its regulation, and its potential as a therapeutic target. We will delve into the molecular mechanisms of ATG4B action, present quantitative data, detail experimental protocols, and visualize key pathways.

Core Function of ATG4B in Autophagy

ATG4B plays a dual role in the lifecycle of ATG8 proteins, which is essential for the formation and maturation of autophagosomes, the hallmark double-membraned vesicles of autophagy.[1] [5]

1.1. Priming of pro-ATG8s (Lipidation)



Newly synthesized ATG8 proteins (pro-ATG8s) possess a C-terminal extension that must be cleaved to expose a glycine residue.[6][7] ATG4B catalyzes this initial proteolytic cleavage, generating the cytosolic form, ATG8-I (e.g., LC3-I).[8][9] This priming step is a prerequisite for the subsequent conjugation of ATG8-I to phosphatidylethanolamine (PE), a lipid component of the burgeoning autophagosomal membrane, in a process termed lipidation.[8][9] The lipidated form, ATG8-II (e.g., LC3-II), is stably associated with the autophagosome membrane and is crucial for phagophore elongation and closure.[9][10][11]

1.2. Recycling of ATG8-PE (Delipidation)

In addition to its priming activity, ATG4B is also responsible for the deconjugation, or delipidation, of ATG8-II from the autophagosomal membrane.[9][10] This recycling process releases ATG8-I back into the cytosol, making it available for subsequent rounds of autophagosome formation.[9] The balanced activity of ATG4B in both priming and recycling is critical for maintaining a sufficient pool of ATG8 proteins and ensuring efficient autophagic flux. [12]

Regulation of ATG4B Activity

The catalytic activity of ATG4B is tightly controlled through various post-translational modifications (PTMs), ensuring that autophagy is appropriately activated or suppressed in response to cellular cues.[1][6]

2.1. Phosphorylation

Phosphorylation is a key mechanism for modulating ATG4B function. Several kinases have been identified that phosphorylate ATG4B at specific residues, leading to either activation or inhibition of its proteolytic activity.[1][6] For instance, starvation can induce the phosphorylation of ATG4B at Ser-383 and Ser-392, which enhances its hydrolase activity.[1][2] Conversely, phosphorylation by ULK1, another key autophagy kinase, can inhibit ATG4B, preventing premature delipidation of LC3-II from the forming autophagosome.[3]

2.2. Redox Regulation

ATG4B activity is sensitive to the cellular redox state.[9][13] Under conditions of oxidative stress, ATG4B can be reversibly inhibited through the formation of a disulfide bond between



Cys292 and Cys361.[9][13] This inhibition leads to an accumulation of lipidated LC3 and can modulate autophagic flux.[9]

2.3. Acetylation

Recent studies have revealed that the acetylation of ATG4B at lysine 39 (K39) plays a regulatory role in autophagy initiation.[14][15][16] Deacetylation of K39 by the deacetylase SIRT2 enhances ATG4B activity and promotes autophagic flux, a process that is antagonized by the acetyltransferase EP300/p300.[14][15][16]

2.4. Other Modifications

Other PTMs, including O-GlcNAcylation, S-nitrosylation, and ubiquitination, have also been shown to regulate ATG4B activity, highlighting the complexity of its control within the cell.[1][6]

Quantitative Data on ATG4B

Understanding the quantitative aspects of ATG4B function is crucial for building accurate models of autophagy and for drug development efforts.



Parameter	Value	Substrate	Method	Reference
Binding Affinity (KD)				
ATG4B : LC3B- 115	Low nM range	LC3B (1-115)	Biophysical studies	[17]
ATG4B : pro- LC3B	10-30 fold weaker than LC3B-115	pro-LC3B (1- 125)	Biophysical studies	[17]
ATG4B : LC3B-I	10-30 fold weaker than LC3B-115	LC3B-I (1-120)	Biophysical studies	[17]
Enzyme Kinetics				
Catalytic Efficiency (kcat/Km)	Significantly higher for protein substrates vs. peptide substrates	LC3B protein vs. LC3B-derived peptides	Biochemical assays	[17]
Post-translational Modifications				
Phosphorylation Sites	Ser-34, Ser-383, Ser-392	-	Mass Spectrometry	[1][2]
Redox-sensitive Cysteines	Cys292, Cys361	-	Site-directed mutagenesis, Mass Spectrometry	[9][13]
Acetylation Site	Lysine 39 (K39)	-	Mass Spectrometry	[14][15][16]
Cellular Effects				
ATG4B Knockdown	Reduction in basal and starvation-	-	siRNA/shRNA	[5]



	induced autophagy		
Overexpression of inactive ATG4B (C74A)	Inhibition of autophagic degradation and LC3 lipidation	Transfection	[10][18]

Experimental Protocols

4.1. In Vitro ATG4B Cleavage Assay

This assay measures the proteolytic activity of ATG4B on a given substrate in a controlled, cell-free environment.

Materials:

- Recombinant human ATG4B
- Substrate: GST-tagged pro-LC3B or a fluorogenic peptide substrate
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT
- SDS-PAGE gels and Western blotting reagents or a fluorescence plate reader

Protocol:

- Purify recombinant ATG4B and the chosen substrate.
- Set up the cleavage reaction by incubating a fixed concentration of ATG4B with varying concentrations of the substrate in the assay buffer at 37°C.
- Collect samples at different time points.
- Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
- Analyze the cleavage products by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-GST or anti-LC3B antibody.



- For fluorogenic substrates, measure the increase in fluorescence over time using a plate reader.
- Quantify the band intensities or fluorescence signals to determine the initial reaction rates and calculate kinetic parameters (Km and kcat).

4.2. Cellular Autophagy Flux Assay

This assay measures the degradation of autophagic substrates within cells, providing an indication of the overall efficiency of the autophagy process.

Materials:

- Cell line of interest (e.g., HeLa, MEFs)
- Autophagy inducers (e.g., starvation medium EBSS, rapamycin)
- Autophagy inhibitors (e.g., bafilomycin A1, chloroquine)
- Antibodies for Western blotting: anti-LC3B, anti-p62/SQSTM1, anti-actin or -tubulin
- Lysis buffer (e.g., RIPA buffer)

Protocol:

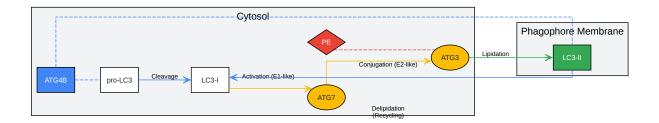
- Plate cells and allow them to adhere overnight.
- Treat cells with the desired compounds (e.g., ATG4B inhibitor) for a specified period.
- Induce autophagy by replacing the culture medium with starvation medium or by adding an inducer.
- In a parallel set of wells, co-treat with an autophagy inhibitor (e.g., bafilomycin A1) for the last 2-4 hours of the induction period. This will block the degradation of autophagosomes and allow for the measurement of autophagic flux.
- Lyse the cells and collect the protein extracts.



- Perform Western blotting to detect the levels of LC3-II and p62.
- Autophagic flux is determined by the difference in the amount of LC3-II between samples
 treated with and without the lysosomal inhibitor. A decrease in p62 levels is also indicative of
 active autophagy.

Signaling Pathways and Experimental Workflows

5.1. ATG4B in the Core Autophagy Pathway

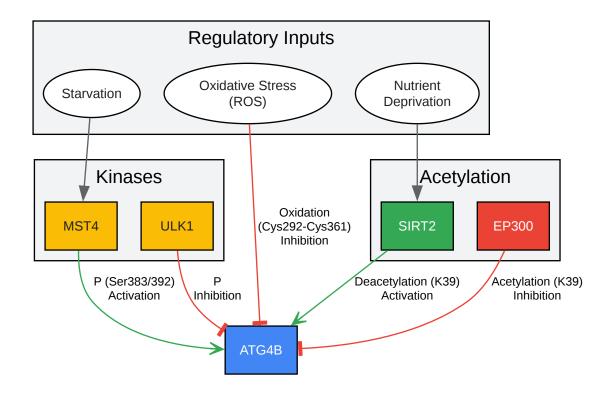


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Caption: Dual role of ATG4B in LC3 processing and recycling.

5.2. Regulation of ATG4B Activity



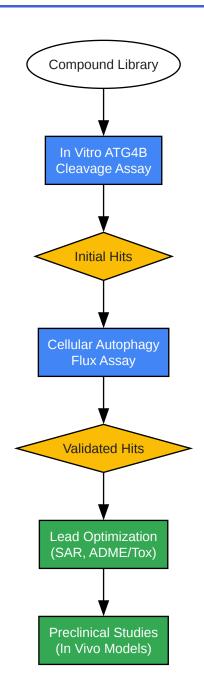


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Caption: Post-translational modifications regulating ATG4B activity.

5.3. Experimental Workflow for ATG4B Inhibitor Screening





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Caption: High-throughput screening workflow for ATG4B inhibitors.

ATG4B in Disease and as a Drug Target

Given its central role in autophagy, dysregulation of ATG4B has been linked to several diseases. Upregulation of ATG4B is observed in various cancers, where it is thought to promote tumor cell survival under metabolic stress.[1][2] This makes ATG4B an attractive target for cancer therapy.[3][19] The development of small molecule inhibitors of ATG4B is an active area



of research, with several compounds showing promise in preclinical studies.[19][20] These inhibitors aim to block autophagy, thereby sensitizing cancer cells to chemotherapy or inducing cell death.[19][20]

Conclusion

ATG4B is a master regulator of autophagy, with its proteolytic activity being essential for the biogenesis and recycling of autophagosomes. The intricate regulation of ATG4B through a variety of post-translational modifications underscores its importance in maintaining cellular homeostasis. As our understanding of the molecular details of ATG4B function continues to grow, so too will the opportunities for therapeutic intervention in diseases where autophagy plays a critical role. This guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the fascinating biology of ATG4B and its potential for clinical translation.

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